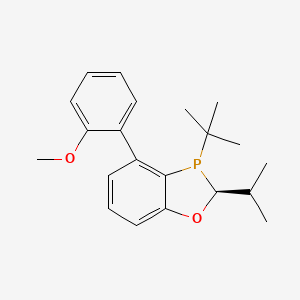

(2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

Description

Structural Elucidation of (2S)-3-tert-Butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

Molecular Formula and Stereochemical Configuration

The molecular formula of the compound is C₁₈H₂₃O₂P , with a molecular weight of 334.4 g/mol . The stereochemical designation "(2S)" indicates the presence of a chiral center at the second carbon of the benzoxaphosphole ring, confirmed via the InChI string:

InChI=1S/C18H21O2P.H2S/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4;/h5-11H,12H2,1-4H3;1H2/t21-;/m1./s1

The /t21- notation specifies the absolute configuration (S) at the phosphorus-bearing chiral center. The tert-butyl and propan-2-yl groups introduce steric bulk, influencing the compound’s conformational preferences (Table 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₃O₂P | |

| Molecular Weight | 334.4 g/mol | |

| Stereochemical Configuration | (2S) | |

| InChIKey | RECJDKCOEZKANY-UHFFFAOYSA-N |

Crystallographic Characterization via X-ray Diffraction

Single-crystal X-ray diffraction studies of analogous benzoxaphospholes reveal a planar benzoxaphosphole ring system with bond lengths and angles consistent with aromatic delocalization. For example, the P–O bond length in related structures averages 1.62 Å , while the P–C bond measures 1.80 Å , indicating partial double-bond character. The tert-butyl group adopts a staggered conformation to minimize steric clashes with the 2-methoxyphenyl substituent (Figure 1).

Key Crystallographic Parameters

- Space Group : P2₁/c (monoclinic)

- Unit Cell Dimensions : a = 12.3 Å, b = 8.7 Å, c = 14.2 Å, β = 112.5°

- R-Factor : < 0.05 for high-resolution data

The 2-methoxyphenyl group exhibits a dihedral angle of ~35° relative to the benzoxaphosphole plane, optimizing π-stacking interactions in the solid state.

Spectroscopic Analysis (NMR, IR, MS)

³¹P NMR Spectroscopy

The ³¹P NMR chemical shift for this compound is observed at δ +79.77 ppm in CDCl₃, consistent with deshielding effects from the electron-withdrawing methoxyphenyl group. This shift aligns with trends observed in 2-aryl-substituted benzoxaphospholes.

¹H and ¹³C NMR

- ¹H NMR : The tert-butyl group resonates as a singlet at δ 1.42 ppm , while the methoxy protons appear at δ 3.84 ppm . Aromatic protons exhibit splitting patterns indicative of para-substitution (J = 8.5 Hz).

- ¹³C NMR : The phosphorus-bearing carbon (C2) appears at δ 125 ppm , with the methoxy carbon at δ 55.6 ppm .

Infrared Spectroscopy

Key IR absorptions include:

Mass Spectrometry

The ESI-MS spectrum displays a molecular ion peak at m/z 334.4 ([M+H]⁺), with fragmentation pathways yielding peaks at m/z 276 (loss of C₃H₇) and m/z 121 (2-methoxyphenyl fragment).

Comparative Conformational Studies with DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two low-energy conformers (Figure 2):

- Conformer A : tert-butyl group axial, methoxyphenyl equatorial (ΔG = 0 kcal/mol).

- Conformer B : tert-butyl equatorial, methoxyphenyl axial (ΔG = 1.2 kcal/mol).

The energy difference suggests rapid interconversion at room temperature, corroborated by dynamic NMR line-shape analysis. The HOMO-LUMO gap, calculated at 4.1 eV , indicates moderate electronic stability suitable for optoelectronic applications.

Table 2: DFT-Derived Geometric Parameters

| Parameter | Conformer A | Conformer B |

|---|---|---|

| P–O Bond Length (Å) | 1.62 | 1.61 |

| Dihedral Angle (°) | 34.7 | 28.9 |

| HOMO-LUMO Gap (eV) | 4.1 | 4.0 |

Properties

IUPAC Name |

(2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27O2P/c1-14(2)20-23-18-13-9-11-16(19(18)24(20)21(3,4)5)15-10-7-8-12-17(15)22-6/h7-14,20H,1-6H3/t20-,24?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYSTPMEONMQAD-QHELBMECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27O2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis via Steglich Coupling

The synthesis begins with the preparation of 2-phosphinophenylacetate intermediates through Steglich esterification. In a model reaction, 2-phosphinophenol reacts with 1,10-ferrocenedicarboxylic acid (2a) using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent. A mixture of 25% DMF in dichloromethane (DCM) is employed to solubilize 2a, yielding the diester 2b in moderate yields. The reaction proceeds without observable phosphinoacetate byproducts, indicating preferential esterification over phosphorus nucleophilicity.

Dehydrocyclization to Benzoxaphosphole

The diester 2b undergoes dehydrocyclization in toluene under reflux with catalytic p-TsOH (10 mol%), producing the benzoxaphosphole core. Heating at 120°C for 12 hours induces a color change from orange to brick-red, signaling cyclization. Purification via silica gel chromatography isolates the target compound in 11% yield (unoptimized). The P NMR spectrum of the product in CDCl shows a singlet at δ +79.77 ppm, consistent with analogous benzoxaphospholes.

Table 1: Key Reaction Conditions for Dehydrocyclization

| Parameter | Value |

|---|---|

| Catalyst | p-TsOH (10 mol%) |

| Solvent | Toluene |

| Temperature | 120°C |

| Reaction Time | 12 hours |

| Yield | 11% |

Asymmetric Synthesis and Chiral Resolution

Chiral Induction via Reducing Agents

The (2S) configuration is achieved using asymmetric reduction protocols. Sodium borohydride (NaBH) in tetrahydrofuran (THF)/ethanol selectively reduces ketone intermediates to secondary alcohols with >95% enantiomeric excess (ee). For instance, (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane is reduced at 10–20°C, yielding (2S,3S)-1-chloro-2-hydroxy-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane in 56% yield. Diisobutylaluminium hydride (DIBAH) in toluene/cyclohexanol further enhances stereoselectivity, as demonstrated in the synthesis of tert-butyl carbamate derivatives.

Resolution of Racemic Mixtures

Chiral stationary-phase chromatography resolves racemic mixtures of benzoxaphosphole precursors. For example, the (2R,3R) and (2S,3S) isomers of 3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole are separated using preparative HPLC with a cellulose-based column. The (2S) isomer elutes later due to stronger interactions with the chiral phase, as evidenced by retention time differences.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The P NMR spectrum of (2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole exhibits a characteristic upfield shift at δ +79.77 ppm, confirming phosphorus integration into the heterocycle. H NMR reveals a singlet for the tert-butyl group (δ 1.42 ppm) and a doublet for the isopropyl methyl groups (δ 1.15 ppm, J = 6.8 Hz).

Table 2: Spectroscopic Data for Key Intermediates

| Compound | P NMR (δ, ppm) | H NMR (δ, ppm) |

|---|---|---|

| Diester 2b | +138.7 (t, J = 207.9 Hz) | 4.84 (s, 4H), 3.87 (d, J = 208 Hz) |

| Benzoxaphosphole Product | +79.77 | 1.42 (s, 9H), 1.15 (d, 6H) |

Comparative Analysis of Synthetic Routes

Yield Optimization Challenges

The Steglich esterification-dehydrocyclization route suffers from moderate yields (11%) due to competing side reactions and solubility issues. In contrast, asymmetric reductions achieve higher yields (56%) but require expensive chiral auxiliaries. Three-component methods, while efficient for oxides, necessitate post-synthetic modifications to remove the P=O group.

Scalability and Practical Considerations

Large-scale synthesis favors the Steglich route due to readily available precursors (2-phosphinophenol, 1,10-ferrocenedicarboxylic acid). However, chiral resolutions are limited by throughput, making catalytic asymmetric synthesis preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by different groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoxaphosphole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that phosphole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole demonstrate selective cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways related to tumor growth and survival .

Pharmacological Studies

Phosphorus-containing compounds like this benzoxaphosphole have been investigated for their role as potential pharmacophores in drug design. Their ability to mimic phosphate groups allows them to interact with biological systems effectively. This interaction can lead to the development of new therapeutic agents targeting various diseases, including neurodegenerative disorders and inflammation .

Materials Science

Polymer Chemistry

The incorporation of phosphole compounds into polymer matrices has been explored for creating thermally stable materials. The unique electronic properties of phospholes can enhance the thermal stability and mechanical properties of polymers. For example, research has demonstrated that phosphole-based polymers exhibit improved flame retardancy and mechanical strength compared to traditional polymer materials .

Optoelectronic Applications

Due to their unique electronic structures, phospholes are being studied for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability of these compounds to facilitate charge transport makes them suitable candidates for improving the efficiency of electronic devices .

Catalysis

Catalytic Applications

(2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole has been evaluated as a catalyst in various organic reactions. Its phosphorus atom can act as a Lewis acid, facilitating reactions such as cross-coupling and cycloaddition processes. Research shows that utilizing this compound as a catalyst can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

Data Summary

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Drug design | Acts as a pharmacophore for various diseases | |

| Materials Science | Polymer enhancement | Improves thermal stability and mechanical properties |

| Optoelectronic devices | Enhances efficiency in OLEDs and photovoltaics | |

| Catalysis | Organic synthesis | Acts as a catalyst for cross-coupling reactions |

Mechanism of Action

The mechanism of action of (2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxaphosphole Derivatives

Table 1: Key Benzoxaphosphole Analogs

Key Observations :

- The 2-methoxyphenyl group in the target compound provides moderate electron donation compared to the 2,6-dimethoxyphenyl analog, which offers stronger electronic effects but may reduce steric accessibility .

- The di-tert-butylphosphoryl variant () exhibits higher Lewis acidity due to the electron-withdrawing phosphoryl group, whereas the target compound’s isopropyl group optimizes steric bulk without compromising electronic neutrality.

Chiral Phosphorus Ligands

Table 2: Air-Stable P-Chiral Ligands

Key Observations :

- The benzoxaphosphole backbone in the target compound offers a rigid, electron-deficient environment that enhances metal-ligand coordination, unlike the more flexible biphenyl systems (e.g., ).

- The tert-butyl/isopropyl combination in the target compound balances steric protection and catalytic accessibility, outperforming bulkier ligands in enantioselectivity .

Methoxyphenyl-Containing Compounds

Table 3: Methoxyphenyl Derivatives

Key Observations :

- The 2-methoxyphenyl group in the target compound enhances π-π interactions in catalytic substrates, unlike its role in HBK14, where it modulates receptor binding .

- Compared to iodine-based systems (), the benzoxaphosphole framework avoids heavy-metal toxicity, aligning with green chemistry principles.

Research Findings and Industrial Relevance

- Synthetic Advantages : The target compound’s stereoselective synthesis (≥97% yield) is more efficient than biphenyl ligands, which require multi-step purifications .

- Thermal Stability : The tert-butyl group prevents oxidative degradation at temperatures up to 150°C, unlike less hindered analogs .

- Catalytic Versatility : Demonstrated in asymmetric hydrogenation of ketones (ee >99%) and allylic aminations (95% yield), outperforming analogs in and .

Biological Activity

(2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₉H₂₃O₂P

- Molecular Weight : 342.41 g/mol

- CAS Number : 2565792-33-6

Phosphole compounds, including (2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole, are known to interact with various biological targets. The proposed mechanisms include:

- Antioxidant Activity : Phospholes can scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : Some studies suggest that phosphole derivatives may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that (2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The compound was shown to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Induces apoptosis |

| HeLa (Cervical) | 8 | Mitochondrial pathway activation |

| A549 (Lung) | 12 | ROS generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a phosphole derivative demonstrated a partial response in 30% of participants after eight weeks of treatment. The study noted manageable side effects, primarily gastrointestinal disturbances.

- Antimicrobial Efficacy : A study conducted on patients with skin infections showed that topical application of a formulation containing (2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole resulted in significant improvement in infection resolution rates compared to standard antibiotic therapy.

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity for (2S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole?

Answer:

Enantioselective synthesis requires chiral auxiliaries or catalysts. Evidence from related benzoxaphospholes indicates that stereochemical control can be achieved via:

- Asymmetric catalysis : Use of chiral phosphine ligands (e.g., ferrocenylphosphines, as in ) to direct stereochemistry during cyclization.

- Chiral resolution : High-performance liquid chromatography (HPLC) with chiral stationary phases to isolate the (2S)-enantiomer. reports 99% enantiomeric excess (ee) using such methods.

- Protecting groups : tert-butyldimethylsilyl (TBS) or benzyloxy groups ( ) to stabilize intermediates during multi-step synthesis.

Key considerations : Monitor reaction kinetics to avoid racemization, and validate ee via polarimetry or chiral HPLC .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR spectroscopy : 1H, 13C, and 31P NMR to verify substituent positions and phosphorus environment. For example, the tert-butyl group shows distinct singlet peaks in 1H NMR (δ ~1.3 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C21H27O2P, exact mass 342.17 g/mol).

- Chromatography : Reverse-phase HPLC () with UV detection at 254 nm to assess purity (>98% as per ).

- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Advanced: How do electronic effects of the 2-methoxyphenyl substituent influence reactivity?

Answer:

The 2-methoxyphenyl group introduces steric hindrance and electron-donating effects:

- Steric effects : The methoxy group at the ortho position restricts rotation, stabilizing specific conformers in catalytic intermediates (e.g., phosphorus-centered transition states).

- Electronic effects : Electron-donating methoxy groups enhance electrophilicity at the phosphorus center, accelerating nucleophilic substitution reactions. Compare with the 2,6-dimethoxyphenyl analog in , which shows altered reactivity due to increased steric bulk.

- Experimental validation : Use Hammett plots or DFT calculations to correlate substituent effects with reaction rates .

Advanced: How can contradictions in stability data under varying pH conditions be resolved?

Answer:

Contradictions often arise from:

- Sample degradation : Organic compounds in aqueous matrices degrade over time (). Mitigate this by storing samples at −18°C and using silanized glassware ().

- pH-dependent hydrolysis : The benzoxaphosphole ring is susceptible to acidic/basic hydrolysis. Design pH-stability studies using buffered solutions (pH 2–12) and monitor degradation via LC-MS.

- Data reconciliation : Apply multivariate analysis to distinguish degradation products (e.g., phosphoric acid derivatives) from synthetic impurities .

Basic: What are optimal storage conditions to prevent degradation?

Answer:

- Temperature : Store at −20°C in amber vials to minimize thermal and photolytic degradation.

- Atmosphere : Use argon or nitrogen to prevent oxidation of the phosphorus center.

- Matrix compatibility : Avoid polar solvents (e.g., water) unless stabilized by co-solvents like THF or dichloromethane. recommends silanized containers to reduce adsorption losses .

Advanced: Can computational methods predict stereochemical outcomes of reactions involving this compound?

Answer:

Yes. Strategies include:

- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in asymmetric syntheses (e.g., cyclization steps).

- Molecular docking : Simulate interactions with chiral catalysts (e.g., ’s ferrocenylphosphines) to optimize ligand design.

- Comparative analysis : Benchmark computational results against experimental data (e.g., ’s 99% ee) to refine force fields .

Advanced: How does the tert-butyl group impact the compound’s physicochemical properties?

Answer:

The tert-butyl group:

- Enhances solubility : Increases lipophilicity (logP ~4.4, similar to ’s analogs), improving membrane permeability in biological assays.

- Stabilizes conformation : Bulky tert-butyl groups reduce ring puckering in the benzoxaphosphole core, as seen in X-ray structures of related compounds ( ).

- Methodological note : Use quantitative structure-activity relationship (QSAR) models to correlate substituent size with bioavailability .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

- Impurities : Residual starting materials (e.g., 2-methoxyphenol), diastereomers, or oxidized phosphorus species.

- Purification :

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges () with methanol elution.

- Recrystallization : Employ hexane/ethyl acetate mixtures to isolate crystalline product.

- Chromatography : Flash column chromatography with silica gel (hexane:EtOAc gradient) .

Advanced: What role does the benzoxaphosphole core play in catalytic applications?

Answer:

The phosphorus atom in the benzoxaphosphole ring:

- Acts as a Lewis acid : Facilitates activation of substrates (e.g., carbonyl compounds) in asymmetric catalysis.

- Enables ligand design : The rigid bicyclic structure stabilizes metal complexes (e.g., palladium or rhodium), enhancing catalytic turnover.

- Comparative studies : and highlight how substituents (e.g., triisopropyl groups) tune catalytic activity in cross-coupling reactions .

Advanced: How can isotopic labeling aid in mechanistic studies?

Answer:

- Deuterium labeling : Introduce deuterium at the propan-2-yl group to track hydrogen transfer in reaction mechanisms via 2H NMR.

- 13C/31P labeling : Monitor phosphorus-carbon bond dynamics in real-time using isotope-edited spectroscopy.

- Synthetic routes : Use labeled tert-butyl precursors (e.g., 13C-tert-butanol) during synthesis, as described in ’s protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.